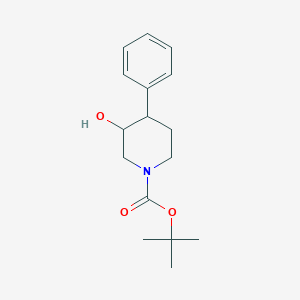

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNKSGVMOCONJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609313 | |

| Record name | tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000931-04-3 | |

| Record name | tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate CAS number inquiry

An In-depth Technical Guide to tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a functionalized piperidine derivative, it serves as a versatile chiral building block for the synthesis of complex molecular architectures. The piperidine ring is a privileged scaffold, frequently found in neurologically active agents due to its ability to confer favorable pharmacokinetic properties, including improved bioavailability and blood-brain barrier penetration[1]. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, a plausible synthetic pathway, characterization methods, and its critical role as a precursor in the development of therapeutic agents.

Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, reproducibility in research, and safety. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1000931-04-3 | [2][3] |

| Molecular Formula | C₁₆H₂₃NO₃ | [2][3] |

| Molecular Weight | 277.36 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Common Synonyms | 1-Boc-3-hydroxy-4-phenylpiperidine, 1-Boc-4-phenylpiperidin-3-ol | [3] |

| Appearance | Typically a powder | [4] |

| Storage | 2-8°C, Refrigerator | [2] |

Synthesis and Purification: A Mechanistic Perspective

The synthesis of substituted piperidines like this one requires a strategic approach to control regioselectivity and stereochemistry. While specific proprietary synthesis methods may vary, a common and logical pathway involves the protection of the piperidine nitrogen, followed by the introduction of the phenyl and hydroxyl functionalities. The use of a tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy. It serves as a robust protecting group for the amine, preventing its participation in side reactions while being readily removable under acidic conditions for subsequent functionalization[1][5].

A plausible, multi-step synthetic workflow is outlined below. This approach is informed by established methodologies for creating similar 4-substituted piperidine derivatives[5][6][7].

Sources

- 1. Tert-butyl 4-phenylpiperidine-1-carboxylate [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C16H23NO3 | CID 20664715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

A Senior Application Scientist's Guide to the Structure Elucidation of 1-Boc-3-hydroxy-4-phenylpiperidine

Abstract

Introduction: The Strategic Importance of Structural Verification

1-Boc-3-hydroxy-4-phenylpiperidine contains two stereocenters (at C3 and C4), meaning it can exist as two pairs of enantiomers (cis and trans diastereomers). The relative and absolute stereochemistry at these centers can dramatically alter the molecule's interaction with biological targets. Consequently, a rigorous analytical strategy is essential. Our approach is sequential and synergistic, beginning with foundational techniques that confirm mass and functional groups, and progressing to sophisticated multi-dimensional NMR experiments and definitive X-ray crystallography to resolve connectivity and spatial arrangement.

Chapter 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into complex connectivity, we must first confirm the most basic molecular properties: its mass and the functional groups it contains.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as our initial verification step, confirming the molecular weight and providing clues to the molecule's composition.

Core Objective: To verify the molecular mass (C₁₆H₂₃NO₃, Exact Mass: 277.1678) and identify characteristic fragmentation patterns.

Methodology: Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes premature fragmentation and typically allows for the observation of the protonated molecular ion [M+H]⁺.

Expected Observations:

-

Molecular Ion: A prominent peak at m/z 278.1751 corresponding to [C₁₆H₂₃NO₃ + H]⁺.

-

Characteristic Fragmentation: The tert-Butyloxycarbonyl (Boc) protecting group is notoriously labile under MS conditions.[2] Its fragmentation provides a key diagnostic signature. Common losses include:

-

Loss of isobutylene (56 Da): A peak at m/z 222, resulting from a McLafferty-like rearrangement.[3][4]

-

Loss of the entire Boc group (100 Da): A peak at m/z 178, corresponding to the deprotected piperidine ring.

-

Loss of tert-butanol (74 Da): Another possible fragmentation pathway for Boc-protected amines.[4]

-

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | C₁₆H₂₄NO₃⁺ | 278.18 | Protonated Molecular Ion |

| [M+H - C₄H₈]⁺ | C₁₂H₁₆NO₃⁺ | 222.11 | Loss of isobutylene |

| [M+H - C₅H₈O₂]⁺ | C₁₁H₁₆NO⁺ | 178.12 | Loss of Boc group (as carbamic acid) |

| [M+H - C₄H₁₀O]⁺ | C₁₂H₁₄NO₂⁺ | 204.10 | Loss of tert-butanol |

Table 1: Expected ESI-MS signals for 1-Boc-3-hydroxy-4-phenylpiperidine.

Causality: Observing these specific losses provides high confidence in the presence and location of the Boc protecting group, validating the initial synthetic step.[5] Softer ionization techniques or adjusting instrument parameters (like the fragmentor voltage) can sometimes be employed to increase the abundance of the parent ion if fragmentation is excessive.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy offers a rapid, non-destructive method to confirm the presence of key functional groups.

Core Objective: To identify the characteristic vibrational frequencies of the hydroxyl, carbamate, and aromatic moieties.

Methodology: The sample is analyzed neat (as a solid or oil) using an Attenuated Total Reflectance (ATR) accessory.

Expected Observations:

-

O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[7]

-

C-H Stretches (Aliphatic & Aromatic): Absorptions just below 3000 cm⁻¹ (2975-2850 cm⁻¹) for the sp³ C-H bonds of the piperidine and Boc groups, and weaker absorptions just above 3000 cm⁻¹ for the sp² C-H bonds of the phenyl ring.[8]

-

C=O Stretch (Carbamate): A very strong, sharp absorption band around 1690-1670 cm⁻¹. This is a key signature of the Boc protecting group.[8]

-

C=C Stretches (Aromatic): Overtone and combination bands in the 1600-1450 cm⁻¹ region, confirming the phenyl group.

Causality: The simultaneous presence of a broad O-H band and a strong C=O band is definitive evidence for the successful incorporation of both the hydroxyl and Boc-carbamate functionalities.

Chapter 2: The Cornerstone of Connectivity - 1D and 2D NMR Spectroscopy

With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to assemble the atomic framework, piece by piece.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 10-15 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (typically Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at 400 MHz or higher.

1D NMR: The Initial Sketch

¹H NMR: Provides the first detailed look at the proton environments. The spectrum is complex due to diastereotopic protons in the piperidine ring and the presence of rotamers around the carbamate C-N bond.

¹³C NMR & DEPT-135: Identifies the number of unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (C).

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

| Phenyl-H | 7.20 - 7.40 | 126 - 142 | Complex multiplet pattern. |

| Piperidine-H (2, 6) | 2.80 - 4.20 | ~45-55 | Broad, complex signals due to ring dynamics and proximity to nitrogen. |

| Piperidine-H (3, 4, 5) | 1.50 - 3.50 | ~30-70 | Overlapping multiplets. H3 and H4 are key for stereochemical analysis. |

| Hydroxyl-H | 1.5 - 3.0 | - | Broad singlet, position is concentration and temperature dependent. |

| Boc (CH₃) | ~1.45 | ~28.5 | Sharp singlet, integrating to 9H. |

| Boc (Quat C) | - | ~80.0 | Quaternary carbon of the Boc group. |

| Carbamate C=O | - | ~155.0 | Carbonyl carbon. |

Table 2: Generalized expected NMR chemical shifts for 1-Boc-3-hydroxy-4-phenylpiperidine in CDCl₃. Precise shifts are highly dependent on the relative stereochemistry (cis/trans).

2D NMR: Building the Molecular Edifice

2D NMR experiments are indispensable for unambiguously connecting the atoms identified in the 1D spectra.[9][10]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is the primary tool for tracing the proton connectivity around the piperidine ring.[9]

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides an unambiguous assignment of the ¹³C spectrum.[11]

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. It is the key to confirming the overall structure by linking disparate fragments.[12][13] Key expected HMBC correlations include:

-

From the Boc methyl protons (~1.45 ppm) to the Boc quaternary carbon (~80 ppm) and the carbamate carbonyl (~155 ppm).

-

From the piperidine protons at C2 and C6 to the carbamate carbonyl (~155 ppm).

-

From the phenyl protons (~7.3 ppm) to the piperidine carbon at C4.

-

From the piperidine proton at H4 to the ipso-carbon of the phenyl ring.

Chapter 3: Determining Stereochemistry - The Third Dimension

Once the 2D structure is confirmed, the crucial task is to determine the relative stereochemistry of the hydroxyl and phenyl groups at C3 and C4.

Analysis of ³JHH Coupling Constants

The piperidine ring typically adopts a chair conformation.[14][15] The magnitude of the three-bond coupling constant (³J) between the protons on C3 and C4 (H3 and H4) is highly dependent on their dihedral angle, as described by the Karplus relationship.

-

Trans-Isomer (diaxial H3-H4): A large coupling constant, typically ³J ≈ 10-13 Hz , is expected due to the ~180° dihedral angle.

-

Cis-Isomer (axial-equatorial H3-H4): A small coupling constant, typically ³J ≈ 2-5 Hz , is expected due to the ~60° dihedral angle.

Causality: This simple measurement from the high-resolution ¹H NMR spectrum provides the first, strong evidence for the relative stereochemistry.

NOESY/ROESY: Proximity Through Space

Nuclear Overhauser Effect (NOE) experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[16][17] This is the definitive NMR method for confirming stereochemical relationships.[18][19]

Core Objective: To differentiate cis and trans isomers by observing key spatial correlations.

-

Cis-Isomer: A strong NOE cross-peak is expected between H3 and H4, as they are on the same face of the ring.

-

Trans-Isomer: No significant NOE is expected between H3 and H4. Instead, H3 (axial) would show an NOE to H5 (axial), and H4 (axial) would show an NOE to H2 (axial) and H6 (axial).

Methodology: A 2D NOESY or ROESY experiment is performed. ROESY is often preferred for molecules in this molecular weight range (~277 Da) as it avoids the potential for zero or negative NOE effects that can complicate interpretation in NOESY spectra.[17][19]

X-ray Crystallography: The Unambiguous Proof

When a single crystal of sufficient quality can be grown, X-ray crystallography provides the "gold standard" for structure determination.[20][21]

Core Objective: To obtain a precise three-dimensional model of the molecule, unequivocally defining all bond lengths, bond angles, and the absolute configuration (if a chiral reference is present).

Methodology:

-

Crystallization: The compound is slowly crystallized from a suitable solvent system. This is often the most challenging step.[20]

-

Data Collection: A single crystal is mounted and irradiated with X-rays, and the resulting diffraction pattern is recorded.

-

Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield a final, highly accurate 3D structure.

Causality: The resulting crystal structure is a definitive and legally defensible proof of the molecule's absolute and relative stereochemistry, leaving no room for ambiguity.

Chapter 4: A Self-Validating Workflow

The strength of this multi-technique approach lies in its self-validating nature. Each experiment corroborates the findings of the previous one, building a robust and unassailable structural assignment.

Conclusion

The structure elucidation of 1-Boc-3-hydroxy-4-phenylpiperidine is a case study in the power of a logical, multi-faceted analytical approach. By systematically employing MS, FTIR, a suite of 1D and 2D NMR experiments, and potentially X-ray crystallography, one can move from a simple molecular formula to a fully defined three-dimensional structure with absolute confidence. This rigorous, evidence-based workflow ensures the scientific integrity required in research and is paramount for the development of novel therapeutics where structure dictates function.

References

- Thangamani, A., et al. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences.

- Nguyen, T. (2016). Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare.

- Pittelkow, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. NIH National Center for Biotechnology Information.

- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

- Reddit user. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... r/OrganicChemistry on Reddit.

- precisionFDA. (n.d.). 1-BOC-3-HYDROXYPIPERIDINE, (S)-.

- Ganesh, H. C., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed.

- Wolf, C., et al. (2012). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate.

- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- Cobas, J. C., et al. (2015). On the configuration of five-membered rings: a spin-spin coupling constant approach. Organic & Biomolecular Chemistry.

- Automated Topology Builder. (n.d.). 4-Phenylpiperidine.

- Chemistry LibreTexts. (2021). 5.4: NOESY Spectra.

- SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine.

- University of Missouri. (2018). NOESY and ROESY.

- Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate.

- Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.

- Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups.

- UCSD SSPPS NMR Facility. (2015). NOESY and ROESY.

- ResearchGate. (n.d.). FT-IR spectra in the hydroxyl group stretching region.

- ResearchGate. (n.d.). Scheme of principal NOESY correlations (10 C) in the piperidine ring of compound 3.

- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.

- MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.

- OCER. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

- Qiyan. (n.d.). 1-Boc-3-hydroxypiperidine.

- ResearchGate. (2016). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.

- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.

- MDPI. (2021). Operando Dual Beam FTIR Study of Hydroxyl Groups and Zn Species over Defective HZSM-5 Zeolite Supported Zinc Catalysts.

- Caira, M. R. (2007). X-Ray Crystallography of Chemical Compounds. NIH National Center for Biotechnology Information.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.

- precisionFDA. (n.d.). 1-BOC-3-HYDROXYPIPERIDINE, (R)-.

- Chemsrc. (n.d.). 1-N-BOC-4-HYDROXY-4-PHENYLPIPERIDINE.

- PubChem. (n.d.). Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate.

Sources

- 1. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. ias.ac.in [ias.ac.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. acdlabs.com [acdlabs.com]

- 19. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of the N-Boc-4-phenylpiperidin-3-ol Scaffold

An In-depth Technical Guide to N-Boc-4-phenylpiperidin-3-ol for Advanced Research

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in the design of agents targeting the central nervous system (CNS) and other biological systems.[3] Within this class, the 4-phenylpiperidine motif is particularly significant, enhancing lipophilicity which can aid in traversing the blood-brain barrier.[3]

The subject of this guide, N-Boc-4-phenylpiperidin-3-ol (tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate), represents a highly strategic building block for drug discovery. It combines the core 4-phenylpiperidine structure with two crucial functional handles: a secondary alcohol at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. The Boc group provides robust protection under a wide range of synthetic conditions while allowing for selective, mild deprotection, thereby enabling precise, stepwise elaboration of complex molecular architectures.[2][4] This guide offers a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications for researchers and scientists in drug development.

Molecular Structure and Physicochemical Properties

The structure of N-Boc-4-phenylpiperidin-3-ol features a piperidine ring with a phenyl group at the C4 position and a hydroxyl group at the C3 position. The nitrogen atom is protected by a Boc group.

Caption: General synthetic workflow for N-Boc-4-phenylpiperidin-3-ol.

Experimental Protocol: Synthesis via Epoxide Ring Opening

This protocol describes a plausible two-step synthesis starting from N-Boc-4-piperidone. The choice of an organocuprate for ring-opening is driven by its high regioselectivity for attacking the less sterically hindered carbon of the epoxide.

Step 1: Epoxidation of N-Boc-4-piperidone

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and anhydrous DMSO or THF.

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add trimethylsulfonium iodide (1.1 eq.) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

-

Reaction: Re-cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in the same anhydrous solvent dropwise over 30 minutes.

-

Workup: After stirring for 2-4 hours at room temperature (monitor by TLC), quench the reaction by slowly adding cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.

Step 2: Regioselective Ring Opening with a Phenylcuprate

-

Cuprate Preparation: In a separate flame-dried flask under inert atmosphere, suspend copper(I) iodide (1.0 eq.) in anhydrous THF at -20 °C. Add phenyllithium (2.0 eq.) dropwise and stir for 30 minutes to form the lithium diphenylcuprate solution.

-

Reaction: Cool the cuprate solution to -78 °C (dry ice/acetone bath). Add a solution of the crude epoxide intermediate from Step 1 in anhydrous THF dropwise. Stir the reaction at this temperature for 2-3 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Wash the combined organic layers with saturated NH₄Cl, then brine. Dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-4-phenylpiperidin-3-ol as a solid.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard spectroscopic methods. [5][6]

-

¹H NMR: Expect characteristic signals for the Boc group (~1.4 ppm, 9H singlet), the aromatic protons of the phenyl group (~7.2-7.4 ppm, 5H multiplet), the proton attached to the hydroxyl-bearing carbon (CH-OH), and the various diastereotopic protons of the piperidine ring. [7]* ¹³C NMR: Signals should correspond to the Boc carbonyl (~155 ppm), the Boc quaternary carbon (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the aromatic carbons (~126-140 ppm), and the aliphatic carbons of the piperidine ring. [8]* IR Spectroscopy: Key vibrational stretches to confirm are a broad peak for the O-H group (~3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and a strong C=O stretch for the Boc carbamate (~1680-1700 cm⁻¹). [9][10]* Mass Spectrometry (MS): In ESI-MS, the protonated molecular ion [M+H]⁺ should be observed at m/z 278. A common fragment corresponds to the loss of the Boc group or isobutylene, leading to a significant peak at m/z 178. [10]

Chemical Reactivity and Derivatization

The synthetic utility of N-Boc-4-phenylpiperidin-3-ol stems from its two distinct reactive sites. The choice of reagents allows for selective manipulation of either the hydroxyl group or the protected amine.

Caption: Key reaction pathways for N-Boc-4-phenylpiperidin-3-ol.

Protocol: Boc Group Deprotection

The removal of the Boc group is one of the most common and critical transformations performed on this molecule, unmasking the secondary amine for further functionalization (e.g., alkylation, acylation, or reductive amination). [11][12]

-

Setup: Dissolve N-Boc-4-phenylpiperidin-3-ol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), 1,4-dioxane, or methanol.

-

Acid Addition: Add a strong acid. Common choices include:

-

Trifluoroacetic acid (TFA, 2-10 eq.). The reaction is often run neat in TFA or with DCM as a co-solvent.

-

A solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).

-

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The progress can be monitored by TLC by observing the disappearance of the starting material.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

To obtain the free amine, dissolve the resulting salt in water and basify to a pH >10 using a base like 2M NaOH or solid K₂CO₃.

-

Extract the free amine into an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-phenylpiperidin-3-ol.

-

Applications in Medicinal Chemistry and Drug Discovery

N-Boc-4-phenylpiperidin-3-ol is a valuable intermediate for synthesizing compounds with a wide range of biological activities. The specific stereochemistry of the hydroxyl and phenyl groups (cis or trans) can be crucial for target engagement and is often a key focus of structure-activity relationship (SAR) studies.

-

CNS Agents: The 4-aryl piperidine core is a well-established pharmacophore for CNS targets, including opioid receptors and neurotransmitter transporters. This building block allows for the systematic exploration of substitutions on both the nitrogen and the 3-position alcohol to optimize potency, selectivity, and pharmacokinetic properties. [3]* Enzyme Inhibitors: The hydroxyl group can serve as a key hydrogen-bonding moiety, interacting with active sites of enzymes. Derivatization of this group can modulate binding affinity and specificity.

-

Anti-Infective Agents: Piperidinol-containing compounds have been identified as having potential anti-tuberculosis activity, making this scaffold a starting point for developing novel therapeutics against infectious diseases. [7]* PROTACs and Linker Design: The piperidine scaffold can be used as a rigid or semi-rigid component within the linkers of Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation is critical for inducing ternary complex formation and subsequent protein degradation.

Safety and Handling

While specific toxicity data for N-Boc-4-phenylpiperidin-3-ol is not extensively published, standard laboratory precautions should be taken when handling this and related chemical compounds.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [13][14]* Hazards: May cause skin and eye irritation. May cause respiratory irritation. [13][14]Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container. Some related compounds are stored at 2-8°C. [15]

Conclusion

N-Boc-4-phenylpiperidin-3-ol is a sophisticated and highly valuable building block for chemical and pharmaceutical research. Its well-defined structure, featuring orthogonally protected functional groups, provides a reliable platform for the synthesis of complex molecular targets. A thorough understanding of its physicochemical properties, synthetic routes, and chemical reactivity empowers researchers to leverage this intermediate to its full potential, accelerating the discovery and development of next-generation therapeutics.

References

- Sigma-Aldrich. (n.d.). tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate.

- Fisher Scientific. (n.d.). Sigma Aldrich Tert-Butyl 4-(3-(Hydroxymethyl)Phenyl)Piperidine-1-Carboxylate 50 mg.

- Abovchem. (n.d.). tert-butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate - CAS:2102325-71-1.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20664715, this compound.

- ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.

- LookChem. (n.d.). Tert-butyl 4-phenylpiperidine-1-carboxylate.

- Guidechem. (n.d.). What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid?.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 723833, 4-(N-Boc-amino)piperidine.

- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.).

- ChemBK. (n.d.). N-Boc-4-piperidinol.

- Cayman Chemical. (n.d.). N-Boc-4-piperidone.

- Al-Hazmi, G. H., Vidyagayatri, M., Lohit, N., & Refat, M. S. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research.

- Sigma-Aldrich. (n.d.). N-Boc-4-piperidineethanol.

- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts.

- Szabó, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Sigma-Aldrich. (n.d.). CAS 138-14-7.

- Santa Cruz Biotechnology. (n.d.). cis-4-Phenylpiperidine-3-carboxylic acid, N-BOC protected.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69873, 4-Phenylpiperidine.

- Ananthan, S., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry, 20(17), 5215-5225.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine.

- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube.

- Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol.

- University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Al-Hazmi, G. H., Vidyagayatri, M., Lohit, N., & Refat, M. S. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. BazTech.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Bentarfa, A., et al. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 62(2), 3465-3469.

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. nbinno.com [nbinno.com]

- 3. Tert-butyl 4-phenylpiperidine-1-carboxylate [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. lehigh.edu [lehigh.edu]

- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. scispace.com [scispace.com]

- 13. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

A Technical Guide to tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate, a versatile heterocyclic building block. We will delve into its fundamental molecular and physicochemical properties, common synthetic pathways, stereochemical considerations, analytical characterization, and its critical role as a precursor in the synthesis of complex pharmaceutical agents. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory application.

Core Molecular and Physicochemical Profile

At its core, this compound is a substituted piperidine derivative. The structure is characterized by a six-membered saturated nitrogen-containing ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent its participation in undesired side reactions. The piperidine ring is further functionalized with a hydroxyl (-OH) group at the 3-position and a phenyl (-C6H5) group at the 4-position. The presence of these functional groups and stereocenters makes it a valuable and versatile intermediate in medicinal chemistry.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃NO₃ | [1][2] |

| Molecular Weight | 277.36 g/mol | [1][2] |

| CAS Number | 1000931-04-3 | [1][2] |

| IUPAC Name | This compound | [2] |

| Common Synonyms | 1-Boc-3-hydroxy-4-phenylpiperidine, 1-Boc-4-phenylpiperidin-3-ol | [2] |

| Appearance | Typically a solid | [3] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

The Boc protecting group is crucial for its utility, rendering the piperidine nitrogen nucleophilicity inert under many reaction conditions. This allows for selective chemical modifications at other positions of the molecule. The hydroxyl group provides a reactive handle for further functionalization, such as etherification, esterification, or oxidation. The phenyl group significantly influences the compound's lipophilicity and can engage in various aromatic substitution reactions.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure highlighting the key functional moieties.

Synthesis and Stereochemical Considerations

The synthesis of this compound typically involves multi-step sequences starting from more readily available precursors. A common approach involves the construction of the substituted piperidine ring, followed by the introduction of the Boc protecting group.

Due to the presence of chiral centers at the C3 and C4 positions of the piperidine ring, this compound can exist as different stereoisomers (enantiomers and diastereomers). The relative orientation of the hydroxyl and phenyl groups (cis or trans) is a critical aspect of its stereochemistry, which can significantly influence the biological activity of the final target molecules derived from it. The synthesis often yields a mixture of diastereomers that may require separation, or stereoselective synthetic methods can be employed to favor the formation of a specific isomer.

A generalized synthetic workflow can be conceptualized as follows:

Diagram 2: Generalized Synthetic Workflow

Caption: A high-level overview of a typical synthetic sequence.

Analytical Characterization

To ensure the identity, purity, and stereochemistry of this compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons on the piperidine ring can provide valuable information about the relative stereochemistry of the substituents.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by observing the mass-to-charge ratio of its ions. Electrospray ionization (ESI) is a common method for this type of molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups. Characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch of the Boc group), and C-H bonds of the aromatic and aliphatic parts of the molecule would be expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for separating diastereomers if a mixture is present.

Diagram 3: Analytical Characterization Workflow

Caption: Decision tree for the analytical validation of the compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a common feature in many biologically active compounds, particularly those targeting the central nervous system.

Its utility can be attributed to several key features:

-

Scaffold for Diverse Libraries: The functional groups allow for the attachment of various other chemical moieties, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

-

Precursor to Bioactive Molecules: This building block is a key component in the synthesis of compounds investigated for a range of therapeutic areas, including but not limited to, analgesics, antipsychotics, and other neuroactive drugs.[4] For instance, the related compound, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), is a known intermediate in the synthesis of fentanyl and its analogues.[5]

Example Experimental Protocol: Boc Deprotection

A frequent subsequent step in a synthetic sequence involving this intermediate is the removal of the Boc protecting group to liberate the piperidine nitrogen for further reaction. This is typically achieved under acidic conditions.

Protocol: Acid-Mediated Deprotection of this compound

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to yield 4-phenylpiperidin-3-ol.

Materials:

-

This compound

-

Dichloromethane (DCM) or 1,4-Dioxane (solvent)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane in a round-bottom flask.

-

Acid Addition: Cool the solution in an ice bath. Slowly add an excess of the deprotecting acid (e.g., 5-10 equivalents of TFA or a 4M solution of HCl in dioxane) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching): Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.

-

Neutralization: Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and transfer to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure build-up.

-

Extraction: Extract the aqueous layer with the organic solvent (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, 4-phenylpiperidin-3-ol.

-

Purification (if necessary): The crude product can be further purified by techniques such as recrystallization or column chromatography if required.

Self-Validation: The success of the deprotection can be confirmed by NMR (disappearance of the tert-butyl singlet at ~1.4 ppm) and mass spectrometry (observation of the molecular ion corresponding to the deprotected product).

Safety and Handling

-

Storage: Store in a well-sealed container in a refrigerator at 2-8°C.[1]

-

Handling: As with all chemicals, handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: While specific toxicity data is not extensively published, it is prudent to treat this compound as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its well-defined structure, featuring a protected nitrogen and reactive hydroxyl and phenyl groups, makes it an ideal building block for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this versatile intermediate in the development of novel therapeutic agents.

References

- Pharmaffiliates.

- PubChem.

- AOBChem USA.

- Vulcanchem. Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)

- ChemScence.

- Wikipedia. 1-Boc-4-AP. URL

Sources

The Synthesis of Piperidine Derivatives: Core Strategies and Field-Proven Insights

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in medicinal chemistry.[1][2][3] Its prevalence is remarkable, appearing in over twenty classes of pharmaceuticals, including therapeutics for cancer, central nervous system (CNS) disorders, and infectious diseases.[2][3][4][5] An analysis of FDA-approved drugs reveals that piperidine is one of the most frequently encountered N-heterocycles, a testament to its "privileged scaffold" status.[6][7]

The success of the piperidine motif can be attributed to several key physicochemical properties. Its sp³-hybridized framework provides a three-dimensional architecture that allows for precise spatial orientation of substituents to interact with biological targets.[8][9] The basic nitrogen atom can serve as a hydrogen bond acceptor or become protonated at physiological pH, enabling critical ionic interactions with enzymes and receptors.[5][10] Furthermore, the piperidine ring can modulate a compound's lipophilicity and metabolic stability, enhancing its overall druggability and pharmacokinetic profile.[5]

Given its importance, the development of efficient, robust, and diverse synthetic routes to functionalized piperidines is a central task in modern drug discovery.[1][2] This guide provides an in-depth overview of the core synthetic strategies, moving beyond mere procedural descriptions to explain the underlying causality behind experimental choices and to present protocols as self-validating systems for the research scientist.

Core Synthetic Strategies: A Conceptual Workflow

The construction of the piperidine core can be broadly categorized into three main approaches: the reduction of aromatic pyridine precursors, the cyclization of acyclic molecules, and the direct functionalization of a pre-existing piperidine ring. Each strategy offers unique advantages depending on the desired substitution pattern, stereochemistry, and overall synthetic efficiency.

Caption: High-level overview of major synthetic routes to piperidine derivatives.

Part 1: Synthesis via Reduction of Pyridine Precursors

The most direct and atom-economical route to the piperidine scaffold is the hydrogenation of the corresponding pyridine ring.[6] However, the aromatic stability of pyridine and the potential for the nitrogen atom to act as a catalyst poison present significant challenges, necessitating potent catalytic systems.[6]

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the aromatic ring using a metal catalyst. The choice between heterogeneous and homogeneous catalysis often depends on factors like scale, cost, and the need for catalyst recycling.

Heterogeneous Catalysis: This is the most common industrial approach due to the ease of catalyst separation.[6]

-

Precious Metal Catalysts (Pt, Pd, Rh, Ru): Platinum group metals are highly effective. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a classic choice, often used in acidic media like glacial acetic acid, which protonates the pyridine nitrogen and facilitates reduction.[6][11] Palladium on carbon (Pd/C) is also widely used.[6]

-

Non-Precious Metal Catalysts (Co, Ni): Recent advances have focused on more sustainable catalysts. For example, heterogeneous cobalt catalysts have been developed for acid-free hydrogenation, even in aqueous solvents.[1][2]

Homogeneous Catalysis: These systems offer high selectivity and activity under milder conditions but can be more difficult to separate from the product.[6] Iridium-based catalysts, for instance, have shown exceptional robustness and tolerance for reducible functional groups.[12]

Table 1: Comparison of Selected Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Substrate Example | Conditions | Yield | Key Advantages/Disadvantages | Citation(s) |

| PtO₂ | 2-Chloropyridine | 50 bar H₂, Glacial Acetic Acid, RT, 6-8h | Good | Mild temperature; requires pressure; acidic medium. | [11] |

| Pd/C | Pyridine | Acidic additive, High T & P | High | Widely available; often requires harsh conditions. | [6] |

| Co-based heterogeneous | Substituted Pyridines | H₂ (pressure), Water, 100°C | Good-Excellent | Acid-free, uses non-precious metal; requires heat. | [2] |

| [Ir(cod)(PCy₃)(py)]PF₆ | Methyl Picolinate | 50 bar H₂, TFA, Methanol, RT, 18h | 98% | High functional group tolerance (nitro, bromo); homogeneous. | [12] |

| Rh on Carbon (Rh/C) | Pyridine | Ambient T & P (Electrocatalytic) | 98% | Mild conditions, avoids H₂ gas; requires specialized setup. | [7] |

Ionic Hydrogenation

Ionic hydrogenation provides a powerful alternative, particularly for substrates with sensitive functional groups that might not survive traditional catalytic hydrogenation. This method typically uses a hydride source (e.g., a silane) and a strong acid (e.g., trifluoroacetic acid, TFA). Recently, iridium(III)-catalyzed ionic hydrogenation has emerged as a robust method that tolerates highly reducible groups like nitro, azido, and bromo moieties, significantly expanding the accessible chemical space.[12]

Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes a typical lab-scale hydrogenation using Adams' catalyst.

-

Materials: Substituted pyridine (1.0 equiv), Platinum(IV) oxide (PtO₂, ~5 mol%), Glacial Acetic Acid (solvent), Hydrogen gas source, High-pressure reactor (e.g., Parr shaker).

-

Procedure:

-

To a suitable pressure-resistant vessel, add the substituted pyridine.

-

Under a flow of inert gas (e.g., Argon), carefully add the PtO₂ catalyst.

-

Add glacial acetic acid to dissolve the substrate (concentration typically 0.1-0.5 M).

-

Seal the reactor vessel securely.

-

Purge the reactor headspace with hydrogen gas several times to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[11]

-

Commence vigorous stirring and maintain the reaction at room temperature for 4-16 hours.

-

-

Monitoring: The reaction progress can be monitored by observing hydrogen uptake. Alternatively, small aliquots can be carefully depressurized, removed, and analyzed by LC-MS or GC-MS.

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with a small amount of solvent (e.g., methanol or ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue is typically basified (e.g., with aqueous NaOH or NaHCO₃) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by flash column chromatography or distillation to yield the desired piperidine derivative.

Part 2: Synthesis via Cyclization of Acyclic Precursors

Building the piperidine ring from linear precursors is a highly versatile strategy that allows for the introduction of complex substitution patterns and stereocenters.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis.[13] The double reductive amination (DRA) of 1,5-dicarbonyl compounds with an amine (or ammonia) is a particularly direct method for constructing the piperidine skeleton.[10] This reaction is a powerful tool for synthesizing polyhydroxylated piperidines (iminosugars), which are valuable as glycosidase inhibitors.[10][13]

The process involves the initial formation of two imine (or enamine) intermediates, followed by a cyclization and subsequent reduction in one pot. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or, for a less toxic alternative, borane-pyridine complex (BAP).[10][14][15]

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including piperidines.[16][17] The reaction uses ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to cyclize an N-protected diallylamine precursor.[16]

The major advantages of RCM are its exceptional functional group tolerance and its ability to form rings under mild conditions.[16][17] The resulting tetrahydropyridine can then be easily reduced to the corresponding piperidine. This strategy is a key step in the total synthesis of many complex piperidine-containing natural products.[18]

Caption: Workflow for piperidine synthesis via Ring-Closing Metathesis (RCM).

Pictet-Spengler Reaction

While classically used for synthesizing tetrahydroisoquinolines (THIQs) and tetrahydro-β-carbolines, the Pictet-Spengler reaction is a powerful acid-catalyzed cyclization that is conceptually vital for any medicinal chemist building N-heterocycles.[19][20] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution.[21][22] Its versatility and reliability have cemented its place in the synthesis of complex alkaloids and pharmaceutical agents.[20][23]

Part 3: Synthesis via Functionalization of a Pre-existing Ring

For generating libraries of analogs for structure-activity relationship (SAR) studies, late-stage functionalization of a common piperidine core is often the most efficient approach.

N-Arylation Reactions

The formation of a C(aryl)-N bond is a critical transformation. The two dominant methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[24][25]

-

Buchwald-Hartwig Amination: This is arguably the more versatile and widely used method. It employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, Xantphos) and a base to couple an amine with an aryl halide or triflate.[24][26] The choice of ligand is critical, especially for sterically hindered substrates, as it influences the rates of reductive elimination and oxidative addition in the catalytic cycle.[24]

-

Ullmann Condensation: This classical copper-catalyzed reaction is often a cost-effective alternative, though it typically requires higher reaction temperatures and is more sensitive to substrate scope.[26]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig N-Arylation of a Sterically Hindered Piperidine

This protocol is adapted for a challenging coupling, such as with ortho-methyl 4-anilino-1-Boc-piperidine.[24]

-

Materials: ortho-methyl 4-anilino-1-Boc-piperidine (1.0 equiv), Aryl halide (e.g., aryl bromide, 1.2 equiv), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), Phosphine ligand (e.g., XPhos, 4 mol%), Strong base (e.g., NaOtBu, 1.5 equiv), Anhydrous, degassed solvent (e.g., Toluene).

-

Reaction Setup (must be performed under inert atmosphere, e.g., in a glovebox):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base.

-

Add the piperidine substrate and the aryl halide.

-

Add the anhydrous solvent via syringe.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove catalyst residues and inorganic salts.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated piperidine.[24]

Part 4: Asymmetric Synthesis and Multicomponent Reactions

Asymmetric Synthesis of Chiral Piperidines

As most drug targets are chiral, the stereoselective synthesis of piperidines is of paramount importance.[27][28] Key strategies include:

-

Chiral Pool Synthesis: Starting from readily available chiral materials like amino acids or sugars.

-

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, followed by its removal.[28]

-

Asymmetric Catalysis: Using a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity.[29][30][31][32] For example, rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts can yield chiral piperidines with high enantiomeric excess.[30][32]

-

Chemo-enzymatic Methods: Combining chemical synthesis with highly selective enzymatic transformations to achieve high stereopurity under mild conditions.[33]

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes in which three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[34] These reactions are prized in drug discovery for their ability to rapidly generate molecular complexity and build diverse compound libraries from simple precursors.[35][36][37] One-pot syntheses of highly functionalized piperidones, which are valuable intermediates for piperidines, are well-established.[27][34]

Conclusion and Future Outlook

The synthesis of piperidine derivatives remains a dynamic and evolving field of organic chemistry. While classical methods like pyridine hydrogenation and reductive amination continue to be workhorses in the field, modern advancements are providing unprecedented control and efficiency. The development of robust catalysts with high functional group tolerance, the rise of powerful asymmetric and chemo-enzymatic strategies, and the operational simplicity of multicomponent reactions are continuously expanding the medicinal chemist's toolkit. Future efforts will likely focus on developing even more sustainable catalytic systems using earth-abundant metals, further expanding the scope of late-stage C-H functionalization, and integrating flow chemistry and automated synthesis platforms to accelerate the discovery of new piperidine-based therapeutic agents.

References

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- O'Hagan, D. (2003). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 2585-2603.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar.

- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ARKIVOC, 2012(1), 226-248.

- Gautam, L. N., Su, Y., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(26), 4643-4646.

- Zhang, Z., Wu, T., & Chen, K. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH.

- Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- Kavitha, S., et al. (2014). One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate. ACS Combinatorial Science, 16(4), 183-190.

- Matassini, C., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.

- Gunasekar, R., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 4, 396-404.

- Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

- Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.

- Boukattaya, F., et al. (2021). Multicomponent synthesis of highly functionalized piperidines. Synthetic Communications, 51(6), 841-866.

- Boukattaya, F., et al. (2021). Multicomponent synthesis of highly functionalized piperidines. Taylor & Francis Online.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.

- Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851.

- Various Authors. (n.d.). Construction of highly functionalized piperidines by stepwise... ResearchGate.

- Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Wang, Z., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters.

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.

- Stoye, A., & Tietze, L. F. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.

- Gunasekar, R., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate.

- Baxter, E. W., et al. (2015). Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(10), 1056-1061.

- Stoye, A., & Tietze, L. F. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online.

- Stoye, A., & Tietze, L. F. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed.

- Hayashi, R., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH.

- Show how to synthesize the following amines from the indicated st... (n.d.). Pearson+.

- Singh, G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14008-14032.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

- Various Authors. (n.d.). Piperidine derivatives scope of this review. ResearchGate.

- Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2024). Semantic Scholar.

- El-Gamal, M. I., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate.

- Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. (n.d.). AAPPTec.

- Fors, B. P., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. PubMed.

- Smith, M. W., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

- Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.

- Cossy, J., & Arseniyadis, S. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. Request PDF - ResearchGate.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - ProQuest [proquest.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. soc.chim.it [soc.chim.it]

- 11. asianpubs.org [asianpubs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - AE [thermofisher.com]

- 20. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 23. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. chemistry.mdma.ch [chemistry.mdma.ch]

- 28. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. tandfonline.com [tandfonline.com]

- 37. tandfonline.com [tandfonline.com]

Investigating the Biological Activity of Substituted Piperidine Scaffolds: From Privileged Structure to Therapeutic Candidate

An In-Depth Technical Guide:

Introduction: The Piperidine Ring as a Cornerstone of Modern Medicinal Chemistry

The piperidine motif, a six-membered nitrogen-containing heterocycle, is one of the most significant building blocks in pharmaceutical sciences.[1] Its prevalence in over seventy commercialized drugs, including multiple blockbuster therapies, is a testament to its status as a "privileged scaffold."[2][3] This is not a matter of chance; the piperidine ring's unique structural and physicochemical properties make it an exceptionally versatile core for drug design.[4][5] Found in natural alkaloids like piperine and morphine and synthetic pharmaceuticals alike, its derivatives exhibit a vast spectrum of biological activities, targeting everything from central nervous system (CNS) disorders to cancer and infectious diseases.[6][7][8]

The conformational flexibility of the sp³-hybridized piperidine ring, primarily adopting a stable chair conformation, allows its substituents to be precisely oriented in three-dimensional space to engage with biological targets.[9] Furthermore, the basic nitrogen atom (typical pKa ~11.2) is often protonated at physiological pH, enabling critical ionic interactions with receptor sites while also influencing properties like solubility and membrane permeability.[10]

This guide provides an in-depth exploration of the methodologies used to investigate and validate the biological activities of novel substituted piperidine derivatives. We will move beyond simple protocol recitation to discuss the strategic rationale behind experimental design, data interpretation, and the logical progression from an initial screening hit to a mechanistically understood lead compound.

Section 1: The Spectrum of Biological Activity

The true value of the piperidine scaffold lies in its chemical tractability, allowing for substitutions that give rise to a wide array of pharmacological effects.[11][12] This versatility has been harnessed to develop treatments for a multitude of human diseases.

Anticancer Applications

Substituted piperidines have emerged as a formidable class of anticancer agents.[13][14] Their mechanisms are diverse and often involve the modulation of critical signaling pathways that are dysregulated in cancer.[6][15]

-

Induction of Apoptosis: Many piperidine derivatives trigger programmed cell death. They can activate intrinsic mitochondrial pathways by modulating the Bax/Bcl-2 protein ratio and promoting the release of cytochrome C, which in turn activates caspase cascades.[6]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at various phases of the cell cycle, preventing them from dividing and spreading.

-

Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation, is a frequent target.[6][15] By inhibiting key kinases like Akt, piperidine derivatives can shut down pro-survival signals within cancer cells.

Central Nervous System (CNS) Modulation

The piperidine scaffold is a cornerstone of neuropharmacology, found in analgesics, antipsychotics, and treatments for neurodegenerative diseases.[16][17]

-

Analgesia: The piperidine ring is the essential pharmacophore of potent opioid analgesics, including morphine and fentanyl, which exert their effects by binding to μ-opioid receptors in the CNS.[18][19]

-

Neuroprotection and Alzheimer's Disease: A prominent example is Donepezil, a piperidine derivative that acts as a reversible inhibitor of acetylcholinesterase (AChE).[7][20] By preventing the breakdown of the neurotransmitter acetylcholine, it helps to alleviate symptoms of Alzheimer's disease. Other derivatives are being investigated for neuroprotective effects in models of ischemic stroke.[21][22]

-

Antipsychotic Activity: Novel piperidine derivatives are designed to modulate dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, offering potential treatments for schizophrenia with improved side-effect profiles.[23]

Antimicrobial and Antiparasitic Activity

The utility of piperidines extends to infectious diseases. Certain natural alkaloids and their synthetic analogs have shown potent activity against parasites responsible for diseases like malaria and African trypanosomiasis.[7] Additionally, various substituted piperidines have been reported to possess significant antibacterial and antifungal properties.[24]

Section 2: The Investigational Workflow: A Self-Validating Approach

A robust investigation into a novel piperidine derivative's biological activity follows a logical, tiered progression. Each stage is designed not only to gather data but also to validate the findings of the previous step and inform the next experimental choice. This workflow ensures that resources are directed toward the most promising candidates.

Phase 1: Foundational Screening for Biological Activity

The initial goal is to determine if a compound has any biological effect at a cellular level and to quantify its potency.

Causality: The MTT assay is chosen as a primary screen for anticancer candidates because it provides a rapid, quantifiable measure of a compound's effect on cell metabolic activity, which is an indicator of cell viability and proliferation.[15] A reduction in metabolic activity suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This initial data is crucial for determining the concentration range for all subsequent experiments.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀).

Self-Validation: The inclusion of a vehicle control ensures that the solvent has no effect on cell viability. A known clinical drug (positive control) validates that the assay is performing correctly and provides a benchmark for the potency of the test compound.

Phase 2: Elucidating the Mechanism of Action

Once a compound shows potent activity, the next critical step is to understand how it works.

Causality: If a compound reduces cell viability, it is essential to determine if it is inducing apoptosis. The Annexin V/PI assay is a gold-standard flow cytometry method that precisely distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[15] This mechanistic insight is far more valuable than a simple viability readout.

Methodology:

-

Cell Treatment: Treat cells with the piperidine derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive (binding to exposed phosphatidylserine) and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (cell membrane is compromised).

-

Causality: For compounds designed to target a specific enzyme, like those for Alzheimer's disease, a direct enzyme inhibition assay is required.[25] The Ellman's method is a classic colorimetric assay to quantify AChE activity and its inhibition.

Methodology:

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in phosphate buffer (pH 8.0).

-